N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure makes it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-19-11-4-2-10(3-5-11)8-14-12-6-7-13-16-15-9-18(13)17-12/h2-7,9H,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWTZAHVLLIROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyridazine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced triazole or pyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways such as the p38 mitogen-activated protein kinase pathway .
Table 1: Anticancer Activity of Triazole Derivatives
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may act as an inhibitor of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Properties
Neuropharmacological Applications
Cognitive Enhancement
There is emerging evidence that triazole derivatives can enhance cognitive functions. Research indicates that compounds like this compound may modulate neurotransmitter systems involved in learning and memory processes. This could have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Table 3: Cognitive Enhancement Studies
Antimicrobial Activity
Broad-spectrum Antimicrobial Effects
The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Its efficacy against both bacterial and fungal strains makes it a potential candidate for developing new antimicrobial agents amid rising antibiotic resistance .
Table 4: Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine: A closely related compound with similar pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing heterocycle with potential medicinal applications.
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse biological activities and used in drug design.
Uniqueness
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the methoxyphenylmethyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a valuable pharmacophore in medicinal chemistry.
Biological Activity
N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structural features, including the triazolo-pyridazine core and methoxyphenyl substituent, contribute to its interactions with various biological targets.
Structural Characteristics
The compound's molecular structure can be described as follows:
- Core Structure : [1,2,4]triazolo[4,3-b]pyridazine
- Substituents :
- A methoxy group at the para position of a phenyl ring.
- A methyl group on the triazole ring.
This arrangement enhances its ability to interact with biological molecules and may influence its pharmacological properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound is believed to inhibit key pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The exact mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structural motifs have been shown to:
- Inhibit specific kinases involved in cell cycle regulation.
- Induce apoptosis in cancer cells.
- Modulate signaling pathways related to tumor growth and metastasis.
Research Findings
Recent studies have highlighted the potential of this compound as a lead molecule for drug development targeting proliferative diseases. For instance:
- Inhibition of Aurora Kinase : Similar compounds have demonstrated inhibition of Aurora-A kinase with IC50 values ranging from 0.16 µM to 0.067 µM, suggesting that this compound may share this property due to its structural similarities .
- Cell Cycle Arrest : Research indicates that derivatives of triazolo-pyridazine compounds can cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives where this compound was included as a reference compound. The study assessed various derivatives for their anticancer activity against multiple cell lines and found that modifications to the methoxy group significantly affected potency .
Q & A
Q. Yield Optimization :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions.
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) and reaction time (monitor via TLC/HPLC).
- Post-synthetic modifications (e.g., reductive amination) require strict temperature control (0–5°C for sensitive intermediates) .
Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry and substituent positions. Key shifts include:
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 296.1212 for C₁₄H₁₄N₅O) .
- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water + 0.1% TFA) with retention times (e.g., 8.8–9.3 minutes) .
Q. Advanced Considerations :
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry .
- DSC/TGA : Evaluate thermal stability (decomposition >200°C) for storage recommendations .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
- GHS Hazards : Acute toxicity (Oral, Category 4), skin/eye irritation (Category 2) .
- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
- Spill Management : Avoid dust generation; use ethanol for decontamination.
- Storage : Dark, airtight containers at 2–8°C to prevent photodegradation .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antiproliferative activity?
Advanced Research Question
Key SAR Insights :
- Methoxy Position : Para-substitution on the phenyl ring enhances cellular uptake but may reduce target binding affinity. Ortho/meta analogs show variable potency .
- Triazolo Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 improves kinase inhibition (e.g., BRD4 bromodomains) but increases cytotoxicity .
- Amine Substituents : Bulky groups (e.g., isopropyl) on the amine reduce solubility but enhance selectivity for cancer cell lines .
Q. Methodological Approach :
- Synthesize analogs via parallel combinatorial chemistry.
- Validate using in vitro assays (e.g., MTT for IC₅₀) and molecular docking (PDB: 5TF) .
How should researchers address contradictions in biological activity data across different assay systems?
Advanced Research Question
Case Example : Antiproliferative activity may vary due to:
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) alters compound bioavailability .
- Cell Line Heterogeneity : Check genetic profiles (e.g., p53 status) via STR profiling.
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation .
Q. Resolution Strategies :
- Standardize protocols (e.g., CLSI guidelines).
- Apply statistical tools (ANOVA with post-hoc tests) to identify outliers.
- Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
What strategies improve selectivity for target proteins while minimizing off-target effects?
Advanced Research Question
- Bioisosteric Replacement : Replace the methoxyphenyl group with a pyridyl moiety to reduce non-specific binding .
- Prodrug Design : Mask the amine group with a cleavable ester (e.g., acetyl) to enhance tumor-specific activation .
- Kinome Screening : Use panels (e.g., Eurofins KinaseProfiler) to identify off-target kinases. Adjust substituents to sterically hinder non-target interactions .
How can stability studies inform optimal storage and formulation for in vivo experiments?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the triazolo ring under acidic conditions (pH <4) or photooxidation of the methoxy group .
- Stability Testing :
- Forced Degradation : Expose to UV light (ICH Q1B) and analyze degradants via LC-MS .
- Long-Term Storage : Monitor purity over 6 months at -20°C (lyophilized form preferred) .
- Formulation : Use PEG-400/saline (1:1) for intravenous administration to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
